

# Dalpiciclib Hydrochloride: A Deep Dive into CDK4 vs. CDK6 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Dalpiciclib hydrochloride |           |
| Cat. No.:            | B10829879                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Dalpiciclib (formerly SHR6390) hydrochloride is a potent and selective small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of various cancers, most notably hormone receptor-positive (HR+) breast cancer. This technical guide provides an in-depth analysis of dalpiciclib's selectivity for CDK4 versus CDK6, detailing the quantitative data, the experimental methodologies used for its determination, and the critical signaling pathways it modulates.

## Quantitative Analysis of CDK4/CDK6 Inhibition

The inhibitory potency of dalpiciclib against CDK4 and CDK6 has been determined through biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as the key metric. The data reveals a comparable and potent inhibition of both kinases.

| Kinase Target | IC50 (nM) | Selectivity Ratio<br>(CDK4/CDK6) |
|---------------|-----------|----------------------------------|
| CDK4          | 12.4[1]   | 1.25                             |
| CDK6          | 9.9[1]    |                                  |

This near-equivalent potency for both CDK4 and CDK6 underscores dalpiciclib's classification as a dual CDK4/6 inhibitor.



## **Core Signaling Pathway and Mechanism of Action**

Dalpiciclib exerts its anti-proliferative effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical checkpoint in the G1 phase of the cell cycle.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dalpiciclib Hydrochloride: A Deep Dive into CDK4 vs. CDK6 Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829879#dalpiciclib-hydrochloride-cdk4-vs-cdk6-selectivity-ratio]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com